molecular formula C21H25N3O6S B2884026 N'-benzyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 869071-47-6

N'-benzyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2884026
CAS No.: 869071-47-6
M. Wt: 447.51
InChI Key: IKOIYYCWHTZGDB-UHFFFAOYSA-N
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Description

The compound N'-benzyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (hereafter referred to as Compound A) is a sulfonamide-containing molecule with a 1,3-oxazinan-2-ylmethyl scaffold and an ethanediamide linkage. Its structure features:

  • A 4-methoxybenzenesulfonyl group attached to the oxazinan ring.
  • A benzyl substituent on the ethanediamide nitrogen.
  • A methylene bridge connecting the oxazinan and ethanediamide moieties.

Properties

IUPAC Name

N'-benzyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-29-17-8-10-18(11-9-17)31(27,28)24-12-5-13-30-19(24)15-23-21(26)20(25)22-14-16-6-3-2-4-7-16/h2-4,6-11,19H,5,12-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOIYYCWHTZGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps. One common method includes the reaction of benzylamine with 4-methoxybenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with an oxazinan derivative under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

N’-benzyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-benzyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Differences :

  • Sulfonyl Substituent : Compound B has a 4-fluoro-2-methylphenyl group instead of the 4-methoxyphenyl in Compound A.
  • Benzyl Group : The N′-benzyl group in Compound A is replaced with a 2-methoxybenzyl group in Compound B.

Functional Implications :

  • The 2-methoxybenzyl group may alter solubility compared to the unsubstituted benzyl group in Compound A .
2.2 N'-[(3-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (Compound C)

Structural Differences :

  • Sulfonyl Group : A 4-methylbenzenesulfonyl group replaces the 4-methoxybenzenesulfonyl in Compound A.
  • Benzyl Substituent : The benzyl group in Compound A is substituted with a 3-methoxyphenylmethyl group.

Functional Implications :

  • The 3-methoxyphenylmethyl group introduces an additional hydrogen-bond acceptor, which may influence pharmacokinetics .

Key Structural and Functional Data

Property Compound A Compound B Compound C
Sulfonyl Substituent 4-Methoxyphenyl 4-Fluoro-2-methylphenyl 4-Methylbenzenesulfonyl
Benzyl Group Unsubstituted benzyl 2-Methoxybenzyl 3-Methoxyphenylmethyl
Electronic Effects Electron-donating (methoxy) Electron-withdrawing (fluoro) Neutral (methyl)
Solubility (Predicted) Moderate (polar methoxy group) Low (hydrophobic fluoro/methyl) Low (nonpolar methyl)
Bioactivity Potential enzyme inhibition Enhanced target specificity Improved metabolic stability

Research Findings and Implications

  • Synthetic Routes : While direct synthesis data for Compound A are unavailable, analogs like Compounds B and C were synthesized via substitution reactions (e.g., azide group introduction ) or amide coupling (e.g., using carbodiimide reagents ).
  • Characterization : All compounds were validated using 1H/13C NMR, IR, and X-ray crystallography (where applicable), with software like SHELX and WinGX aiding structural refinement .
  • Bioactivity : Sulfonamide derivatives in the evidence show relevance in pesticides (e.g., sulfentrazone ) and enzyme modulation (e.g., KN-93 in calcium signaling ). Compound A’s methoxybenzenesulfonyl group may similarly interact with biological targets.

Biological Activity

N'-benzyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its intricate molecular structure, which includes:

  • Benzyl Group : Enhances lipophilicity, aiding in membrane permeability.
  • Methoxybenzenesulfonyl Moiety : Contributes to its biological activity through specific interactions with biological targets.
  • Oxazinan Ring : Provides structural stability and potential for diverse chemical reactivity.

The molecular formula is C21H25N3O6SC_{21}H_{25}N_{3}O_{6}S with a molecular weight of approximately 477.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Modulation : The compound can bind to various enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Interaction : It may interact with cell surface receptors, leading to changes in cellular signaling pathways that can affect cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens .

Anticancer Properties

This compound has shown promising anticancer activity in several preclinical studies. Research indicates that it may inhibit tumor growth through:

  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It may interfere with the cell cycle progression, preventing cancer cells from dividing .

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity that could be harnessed for therapeutic applications .

Preclinical Studies

  • Anticancer Efficacy : In vitro studies have shown that this compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the range of 10–20 µM .
  • Microbial Inhibition : A study evaluating the antimicrobial activity revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N'-cycloheptyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamideContains cycloheptyl groupPotentially different biological activity due to cycloalkane substitution
N'-benzyl-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamideIncorporates a fluoro groupMay exhibit varying reactivity patterns compared to the original compound

This comparison highlights the unique structural features of this compound that may influence its biological activity differently from other compounds in its class .

Q & A

Basic: What are the key steps in synthesizing N'-benzyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, and what reaction conditions optimize yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step process:

Intermediate Formation : React 4-methoxybenzenesulfonyl chloride with 1,3-oxazinan-2-ylmethanol to form a sulfonylated oxazinan intermediate .

Coupling Reactions : The intermediate undergoes nucleophilic substitution with benzylamine derivatives and ethanediamide under controlled pH (6.5–7.5) and temperature (60–80°C) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Optimization Tips :

  • Employ continuous flow reactors for scalable synthesis .
  • Monitor reaction progress via thin-layer chromatography (TLC) to minimize byproducts .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl, benzyl groups). For example, the methoxy group shows a singlet at δ 3.8 ppm in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 477.5 for [M+H]⁺) .
  • X-ray Crystallography : SHELXL or WinGX software refines crystal structures, resolving bond angles and hydrogen-bonding networks .

Advanced: How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from:

  • Assay Conditions : Standardize cell lines (e.g., MCF-7 vs. A2780) and incubation times (24–72 hours) .
  • Compound Purity : Re-characterize batches via HPLC and NMR to exclude degradation products .
  • Solvent Effects : Compare dimethyl sulfoxide (DMSO) vs. saline solubility impacts on bioactivity .
  • Statistical Validation : Use ANOVA to assess inter-lab variability in dose-response curves .

Advanced: What computational and experimental approaches validate the interaction of this compound with tubulin in anticancer studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding affinity to tubulin’s colchicine site, focusing on sulfonyl and benzyl group interactions .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K_d values) using purified tubulin immobilized on sensor chips .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm binding stoichiometry .
  • Cell-Based Assays : Validate microtubule disruption via immunofluorescence (α-tubulin staining) in G2/M-arrested cells .

Advanced: How do structural modifications at the sulfonyl group affect the compound's enzyme inhibition efficacy?

Methodological Answer:

  • Substituent Screening : Replace 4-methoxy with electron-withdrawing groups (e.g., -F, -CF₃) to enhance sulfonyl electrophilicity and enzyme binding .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-fluoro-3-methylbenzenesulfonyl derivatives) and test IC₅₀ against target enzymes (e.g., carbonic anhydrase) .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition modes .

Basic: What are the primary challenges in achieving high enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Intermediates : Use enantiopure 1,3-oxazinan-2-ylmethanol or employ enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) .
  • Chiral Chromatography : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with racemic controls .

Advanced: What strategies mitigate batch-to-batch variability in the compound's physicochemical properties?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction intermediates in real time .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize solvent ratios (e.g., ethanol/water) for consistent crystallization .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify critical storage parameters .

Advanced: How does the compound's supramolecular arrangement influence its crystallographic analysis?

Methodological Answer:

  • Hydrogen-Bond Networks : Analyze O–H···N and N–H···O interactions using Mercury software to predict crystal packing .
  • SHELXL Refinement : Apply TWIN and BASF commands to model twinned crystals or disorder .
  • Thermal Ellipsoids : Use ORTEP for Windows to visualize anisotropic displacement parameters and validate structural rigidity .

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